molecular formula C10H12N6O2 B2412269 1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one CAS No. 890096-13-6

1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one

Cat. No.: B2412269
CAS No.: 890096-13-6
M. Wt: 248.246
InChI Key: QVOGQPCVNILIIM-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring followed by the construction of the benzotriazole moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like toluene, dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, providing a versatile platform for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-5,7-dihydrobenzotriazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-10(2)3-5-7(6(17)4-10)12-15-16(5)9-8(11)13-18-14-9/h3-4H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOGQPCVNILIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=NN2C3=NON=C3N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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